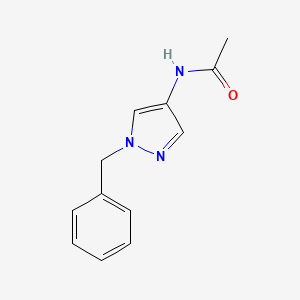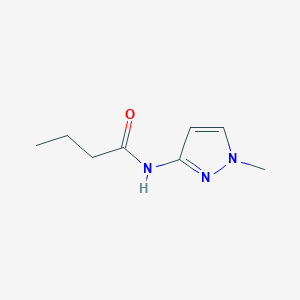
1,3,5-trimethyl-N-(oxolan-2-ylmethyl)pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-trimethyl-N-(oxolan-2-ylmethyl)pyrazole-4-carboxamide is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. The compound is commonly referred to as "TMP" and is a pyrazole-based compound that has shown promise in various fields of research, including cancer treatment, neurodegenerative diseases, and inflammation.
Wirkmechanismus
The mechanism of action of TMP is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. In cancer research, TMP has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, TMP has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
TMP has been shown to have a variety of biochemical and physiological effects. In cancer research, TMP has been shown to induce apoptosis, inhibit cell proliferation, and inhibit tumor growth. Additionally, TMP has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
TMP has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. Additionally, TMP has been shown to have low toxicity and is well-tolerated in animal studies. However, TMP has limitations in terms of its solubility and bioavailability, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on TMP. In cancer research, further studies are needed to determine the optimal dosing and administration of TMP for maximum efficacy. Additionally, studies are needed to determine the potential for TMP to be used in combination with other cancer treatments. In neurodegenerative disease research, further studies are needed to determine the potential for TMP to be used as a neuroprotective agent. Finally, studies are needed to determine the safety and efficacy of TMP in human clinical trials.
Synthesemethoden
The synthesis of TMP involves the reaction of 2-oxo-3-oxazolidinecarboxylic acid with 1,3,5-trimethylpyrazole in the presence of a base such as sodium hydroxide. The resulting product is then treated with acetic anhydride to form 1,3,5-trimethyl-N-(oxolan-2-ylmethyl)pyrazole-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
TMP has been extensively studied for its potential therapeutic applications. In cancer research, TMP has been shown to inhibit the growth of tumor cells and induce apoptosis. Additionally, TMP has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. TMP has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory conditions.
Eigenschaften
IUPAC Name |
1,3,5-trimethyl-N-(oxolan-2-ylmethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-8-11(9(2)15(3)14-8)12(16)13-7-10-5-4-6-17-10/h10H,4-7H2,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWILIPZVRGGBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-trimethyl-N-(oxolan-2-ylmethyl)pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-5-[4-(diphenylmethyl)piperazin-1-yl]-2-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B7458994.png)




![N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7459028.png)

![1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459063.png)

![N-[(4-fluorophenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7459084.png)



